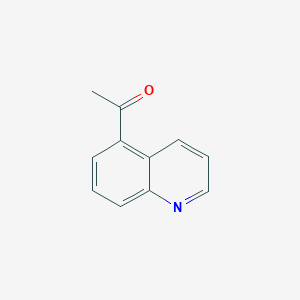

1-(Quinolin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGOYTDRBSUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572179 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-56-4 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Scaffold: Unlocking the Therapeutic Potential of 1-(Quinolin-5-yl)ethanone

A Technical Guide for Drug Discovery and Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its versatile structure has been successfully exploited to develop a wide array of therapeutic agents, spanning from antimicrobial and anticancer to antiviral and anti-inflammatory drugs.[1][2] This guide delves into the therapeutic promise of a specific, yet highly versatile, quinoline derivative: 1-(Quinolin-5-yl)ethanone . While primarily serving as a key chemical intermediate, the strategic modification of its acetyl group opens a gateway to a diverse range of novel molecular architectures with significant pharmacological potential. This document will provide an in-depth exploration of the synthetic pathways originating from this compound and the subsequent therapeutic applications of the resulting derivatives, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Strategic Importance of this compound as a Starting Material

This compound is a readily available building block that provides a robust platform for chemical diversification. Its quinoline core imparts foundational pharmacophoric features, while the acetyl group at the 5-position serves as a reactive handle for a variety of chemical transformations. This combination allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

Key Structural Features and Reactivity:

-

Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

-

Acetyl Group (-COCH₃): The ketone functionality is a versatile reaction site. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The carbonyl group itself can undergo nucleophilic addition and condensation reactions.

Therapeutic Avenues Stemming from this compound

The true therapeutic potential of this compound is realized through its conversion into more complex molecular entities. This section will explore key classes of bioactive compounds that can be synthesized from this versatile precursor.

Quinoline-Chalcone Hybrids: A Promising Class of Anticancer and Antimicrobial Agents

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of bioactive molecules. The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for the synthesis of quinoline-chalcone hybrids, where this compound can serve as the ketone component.[3][4]

Experimental Workflow: Synthesis of Quinoline-Chalcone Derivatives

Figure 1: General workflow for the synthesis of quinoline-chalcone hybrids.

Detailed Protocol: Synthesis of a Representative Quinoline-Chalcone Derivative

-

Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoline-chalcone derivative.

Therapeutic Insights and Structure-Activity Relationship (SAR):

Quinoline-chalcone hybrids have demonstrated significant potential as both anticancer and antimicrobial agents.[3][5]

-

Anticancer Activity: Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer progression, such as tubulin polymerization.[5]

-

Antimicrobial Activity: The quinoline moiety is known for its antibacterial properties, and its combination with the chalcone scaffold can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

SAR studies have indicated that the nature and position of substituents on both the quinoline ring and the second aromatic ring of the chalcone play a crucial role in determining the biological activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the aromatic rings has been shown to enhance antimicrobial and anticancer potency.[1]

Pyrazole-Containing Quinoline Derivatives: Potent Antimicrobial Agents

The pyrazole moiety is another important pharmacophore known for its diverse biological activities. The reaction of quinoline-chalcones (derived from this compound) with hydrazine hydrate provides a convenient route to synthesize quinoline-pyrazole hybrids.[4][6]

Experimental Workflow: Synthesis of Quinoline-Pyrazole Derivatives from Chalcones

Figure 2: General workflow for the synthesis of quinoline-pyrazole hybrids.

Detailed Protocol: Synthesis of a Representative Quinoline-Pyrazole Derivative

-

Reaction Setup: A mixture of the quinoline-chalcone derivative (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for several hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Product Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure pyrazole derivative.

Therapeutic Insights:

Quinoline derivatives bearing a pyrazole moiety have shown potent antibacterial and antifungal activities.[4] Some of these compounds have exhibited minimum inhibitory concentration (MIC) values in the sub-micromolar range against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[4]

Quinoline-Thiosemicarbazone Hybrids: Exploring Antimicrobial and Antitubercular Activities

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8] The condensation of this compound with a thiosemicarbazide derivative yields the corresponding quinoline-thiosemicarbazone.

Experimental Workflow: Synthesis of Quinoline-Thiosemicarbazone Derivatives

Figure 3: General workflow for the synthesis of quinoline-thiosemicarbazone hybrids.

Detailed Protocol: Synthesis of a Representative Quinoline-Thiosemicarbazone Derivative

-

Reaction Mixture: A solution of this compound (1 equivalent) and a substituted thiosemicarbazide (1 equivalent) in ethanol is prepared.

-

Catalyst Addition: A catalytic amount of glacial acetic acid is added to the mixture.

-

Reflux: The reaction mixture is refluxed for several hours.

-

Product Isolation: Upon cooling, the solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with ethanol and recrystallized to obtain the pure thiosemicarbazone.

Therapeutic Insights:

Quinoline-based thiosemicarbazones have been investigated for their antimicrobial and particularly their antitubercular activities.[9][10] The mechanism of action is often associated with the chelation of metal ions that are essential for the survival of microorganisms.

Quinoline-Based Kinase Inhibitors: Targeting Cancer Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold is present in several FDA-approved kinase inhibitors.[2] Derivatives of this compound can be designed and synthesized to target specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[11][12]

Conceptual Signaling Pathway: EGFR Inhibition

Figure 4: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

Drug Design and Synthesis Strategy:

The synthesis of quinoline-based kinase inhibitors often involves multi-step reaction sequences starting from a functionalized quinoline core. This compound can be a crucial starting point for the elaboration of more complex structures designed to fit into the ATP-binding pocket of the target kinase.

Quantitative Data Summary

The following table summarizes representative biological activity data for various classes of compounds that can be derived from this compound. It is important to note that these are examples from the broader class of quinoline derivatives and specific data for compounds directly synthesized from this compound would require dedicated experimental studies.

| Compound Class | Therapeutic Area | Target Organism/Cell Line | Activity Metric | Representative Value |

| Quinoline-Chalcone | Anticancer | Colon Cancer (Caco-2) | IC₅₀ | 2.5 - 5.0 µM[13] |

| Quinoline-Pyrazole | Antibacterial | Various strains | MIC | 0.12 - 0.98 µg/mL[4] |

| Quinoline-Benzimidazole | Antimicrobial | K. pneumoniae, E. coli | MIC | 4 - 8 µg/mL[1] |

| Quinoline-Sulfonamide | Anticancer | Melanoma (C-32), Breast (MDA-MB-231), Lung (A549) | IC₅₀ | Comparable to cisplatin/doxorubicin |

| Quinoline-Sulfonamide | Antibacterial | MRSA | MIC | Comparable to oxacillin/ciprofloxacin |

Future Perspectives and Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of therapeutically relevant compounds. The exploration of its derivatives, particularly in the areas of oncology and infectious diseases, continues to be a promising avenue for drug discovery. Future research should focus on:

-

Combinatorial Synthesis: The generation of diverse libraries of this compound derivatives to accelerate the discovery of new lead compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives.

-

In Vivo Efficacy and Safety Profiling: Preclinical evaluation of promising candidates in animal models to assess their therapeutic potential and safety.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(11), 1389. [Link]

-

El-Damasy, D. A., Lee, J. A., & Kim, K. H. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2485. [Link]

-

Kaushik, P., & Singh, T. (2020). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

Kowalski, K., & Wiglusz, K. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(17), 5489. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 44-49. [Link]

-

Munawar, M. A., Khan, S. A., & Chohan, Z. H. (2014). Synthetic and Antibacterial Studies of Quinolinylchalcones. Journal of the Chemical Society of Pakistan, 36(4), 713-718. [Link]

-

Okon, E. O., & Onah, J. O. (2017). THE CHEMISTRY OF QUINOLINYL CHALCONES. International Journal of Advanced Research, 5(7), 2139-2149. [Link]

-

Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40689–40704. [Link]

-

Youssef, S. M., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 1543–1552. [Link]

-

Zhang, X., Li, X., & Ma, Z. (2022). Synthesis of 4,5-Dihydro-1H-[1][11]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4038. [Link]

-

Abdel-Aziem, A., El-Gohary, N. S., & Harras, M. F. (2016). Synthesis of some quinoline thiosemicarbazone derivatives of potential antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 633-642. [Link]

-

Barbosa, L. C. A., de Andrade, D. F., & da Silva, F. C. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1683–1717. [Link]

-

Basava, V., & Vaidya, J. (2013). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 18(12), 15026–15053. [Link]

-

Bawa, S., & Kumar, S. (2014). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Saudi Chemical Society, 18(6), 991-999. [Link]

-

Chen, Y., & Liu, M. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(8), 2008. [Link]

-

Eduful, B. (2019). Quinoline Series: Synthesis. Open Lab Notebooks. [Link]

-

Gümüş, M. H., & Özdemir, A. (2018). An Efficient Synthesis of Novel Type Chalcones Containing 8-hydroxyquinoline Under Green Conditions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1017-1026. [Link]

-

Hassan, A. S., & El-Sayed, M. A. A. (2015). Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. Medicinal Chemistry Research, 24(1), 193–203. [Link]

-

Ingle, V. N., & Jadhav, S. D. (2014). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of ChemTech Research, 6(7), 3656-3661. [Link]

-

Jadhav, S. D., & Patil, S. L. (2015). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. Research on Chemical Intermediates, 41(11), 8431–8440. [Link]

-

Kandeel, M., & Abdel-Ghany, H. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. International Journal of Pharmaceutical and Clinical Research, 9(1), 1-10. [Link]

-

Korkmaz, S., & Ceylan, Ş. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. [Link]

-

MacMillan, D. W. C., & Perfetto, F. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 59(48), 21513-21518. [Link]

-

Nath, M., & Saini, S. (2016). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research, 9(12), 145-151. [Link]

-

Parab, S., & Mestry, S. (2017). molecular docking studies of few pyrazol-1-yl quinoline derivatives. World Journal of Pharmaceutical Research, 6(5), 1014-1023. [Link]

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | MDPI [mdpi.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchpublish.com [researchpublish.com]

- 4. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcpa.in [ijcpa.in]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Quinolin-5-yl)ethanone from 5-bromoquinoline

An Application Note for the Synthesis of 1-(Quinolin-5-yl)ethanone from 5-Bromoquinoline

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry, starting from 5-bromoquinoline. The selected methodology employs a palladium-catalyzed Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)tin, followed by an in-situ acidic hydrolysis of the vinyl ether intermediate. This two-step, one-pot procedure offers high efficiency and good functional group tolerance. We provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanisms, and discuss the rationale behind critical experimental choices to ensure reproducibility and success for researchers in drug discovery and organic synthesis.

Introduction and Strategic Rationale

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antimalarial to anticancer activities.[1][2] Consequently, functionalized quinolines like this compound (CAS No. 103854-56-4[3]) are highly valuable intermediates for the synthesis of novel therapeutic agents.

While classic methods for aryl ketone synthesis, such as Friedel-Crafts acylation, are well-known, they often suffer from limitations like harsh reaction conditions and poor regioselectivity, particularly with heteroaromatic substrates.[4] Modern synthetic chemistry favors the precision and mild conditions of transition-metal-catalyzed cross-coupling reactions.[4][5]

For the conversion of 5-bromoquinoline to this compound, we have selected the Stille cross-coupling reaction . This choice is predicated on several key advantages:

-

Use of an Acetyl Anion Equivalent: The reaction utilizes tributyl(1-ethoxyvinyl)tin, which serves as a stable and effective precursor to an acetyl group.[6][7] The vinyl ether intermediate formed is readily hydrolyzed to the desired ketone.

-

Mild and Tolerant Conditions: The Stille reaction is renowned for its compatibility with a wide range of functional groups, minimizing the need for protecting group strategies.[8][9]

-

Procedural Efficiency: The coupling and subsequent hydrolysis can be performed sequentially in a single reaction vessel, streamlining the workflow and improving overall yield by avoiding the isolation of the intermediate.[10]

This application note will detail a robust protocol grounded in these principles, providing researchers with a reliable method for accessing this important synthetic intermediate.

Elucidation of the Reaction Mechanism

The synthesis proceeds in two distinct mechanistic stages: (A) the palladium-catalyzed Stille cross-coupling to form a vinyl ether, and (B) the acid-catalyzed hydrolysis to yield the final ketone product.

A. The Stille Cross-Coupling Catalytic Cycle

The core of this synthesis is the formation of a new carbon-carbon bond between the C5 position of the quinoline ring and the vinyl carbon of the organotin reagent. This is achieved via a well-established catalytic cycle involving a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromoquinoline, forming a square planar Pd(II) complex.[11]

-

Transmetalation: The organostannane, tributyl(1-ethoxyvinyl)tin, then exchanges its 1-ethoxyvinyl group with the bromide on the palladium center. This is often the rate-determining step in the cycle.[12]

-

Reductive Elimination: The two organic groups (the quinolin-5-yl and 1-ethoxyvinyl moieties) on the palladium complex couple and are eliminated from the coordination sphere, forming the product, 5-(1-ethoxyvinyl)quinoline, and regenerating the active Pd(0) catalyst, which re-enters the cycle.

B. Acid-Catalyzed Hydrolysis of the Vinyl Ether

Once the Stille coupling is complete, the resulting 5-(1-ethoxyvinyl)quinoline is not isolated. Instead, an aqueous acid (e.g., 2N HCl) is added directly to the reaction mixture. The vinyl ether is rapidly hydrolyzed to the corresponding ketone.[13][14][15] The mechanism involves protonation of the vinyl double bond to form a stabilized carbocation, followed by nucleophilic attack of water and subsequent elimination of ethanol.

Detailed Application Protocol

This protocol details the synthesis of this compound on a 5 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | M.W. | Amount (mmol) | Mass/Volume | Supplier Example | CAS No. |

| 5-Bromoquinoline | 97% | 208.06 | 5.0 | 1.04 g | Sigma-Aldrich | 16567-14-9 |

| Tributyl(1-ethoxyvinyl)tin | 97% | 361.13 | 6.0 (1.2 eq) | 2.17 g (2.03 mL) | Sigma-Aldrich | 97674-02-7 |

| Pd(PPh₃)₄ | 99% | 1155.56 | 0.25 (0.05 eq) | 289 mg | Strem Chemicals | 14221-01-3 |

| Toluene | Anhydrous | - | - | 50 mL | Acros Organics | 108-88-3 |

| Hydrochloric Acid | 2.0 N aq. | - | - | 20 mL | Fisher Scientific | 7647-01-0 |

| Ethyl Acetate | ACS Grade | - | - | ~200 mL | VWR | 141-78-6 |

| Brine | Saturated aq. | - | - | ~50 mL | Lab Prepared | - |

| Anhydrous Na₂SO₄ | ACS Grade | - | - | As needed | VWR | 7757-82-6 |

| Silica Gel | 230-400 mesh | - | - | As needed | Sorbent Tech. | 7631-86-9 |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoquinoline (1.04 g, 5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 eq).

-

Inert Atmosphere: Seal the flask with septa, and place the condenser under a nitrogen or argon atmosphere. Add anhydrous toluene (50 mL) via cannula or syringe.

-

Degassing: Bubble nitrogen gas gently through the stirred solution for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagent Addition: Using a syringe, add tributyl(1-ethoxyvinyl)tin (2.03 mL, 6.0 mmol, 1.2 eq) to the reaction mixture.

-

Stille Coupling: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn from a yellow/orange suspension to a darker, more homogeneous solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

-

Hydrolysis: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Carefully add 2N aqueous HCl (20 mL) and stir the resulting biphasic mixture vigorously for 2 hours at room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 9:1 hexanes/ethyl acetate and gradually increasing the polarity to 4:1 hexanes/ethyl acetate, will effectively separate the product from nonpolar impurities and residual tin byproducts.

-

Final Product: Combine the product-containing fractions and remove the solvent in vacuo to afford this compound as a solid. The expected yield is typically in the range of 75-90%.

Troubleshooting and Validation

-

Stalled Reaction: If TLC analysis shows incomplete consumption of 5-bromoquinoline, the catalyst may have been deactivated. Ensure all reagents and solvents are anhydrous and that the system was properly degassed.

-

Removal of Tin Byproducts: Tributyltin halides can be difficult to remove completely. If tin residues are observed in the NMR spectrum of the product, the crude oil can be dissolved in diethyl ether and washed with a 10% aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration.[10]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound from 5-bromoquinoline. By leveraging a palladium-catalyzed Stille cross-coupling followed by a direct hydrolysis, this procedure offers a practical route for researchers requiring this valuable intermediate for applications in drug discovery and materials science. The detailed mechanistic insights and procedural notes are intended to ensure a high degree of success and reproducibility.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Synthesis. Retrieved January 24, 2026, from [Link]

- US2533172A - Hydrolysis of vinyl ethers. (n.d.). Google Patents.

-

Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. (n.d.). Retrieved January 24, 2026, from [Link]

-

A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025, September 22). PMC. Retrieved January 24, 2026, from [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 24, 2026, from [Link]

-

Tributyl(1-ethoxyvinyl)tin, 97 | 275123-5G. (n.d.). SLS. Retrieved January 24, 2026, from [Link]

-

A highly efficient aqueous system of PdCl2-catalyzed cross-coupling reaction of arylboronic acid with carboxylic anhydride (Suzuki-type reaction) without the use of phosphine ligands was developed. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 24, 2026, from [Link]

-

The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemshuttle.com]

- 4. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 三丁基(1-乙氧基乙烯)锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Comprehensive Characterization of 1-(Quinolin-5-yl)ethanone

Introduction

1-(Quinolin-5-yl)ethanone, a ketone derivative of the quinoline heterocyclic system, represents a significant scaffold in medicinal chemistry and materials science. The quinoline ring is a common feature in a variety of pharmacologically active compounds, and the ethanone functional group offers a versatile point for further chemical modification.[1] Therefore, the precise and thorough characterization of this compound is paramount for ensuring its quality, purity, and structural integrity in research and development settings.

This comprehensive guide provides a suite of detailed analytical methods for the full characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the chosen methodologies. Adherence to these protocols will ensure the generation of reliable and reproducible data, forming a solid foundation for further scientific investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 103854-56-4 | [2] |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically >95% | [2] |

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for its high resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique, especially for volatile impurities.

High-Performance Liquid Chromatography (HPLC)

The following reverse-phase HPLC (RP-HPLC) method is designed for the routine analysis of this compound. The principle of RP-HPLC involves the separation of analytes based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4]

Workflow for HPLC Method Development and Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Protocol: HPLC Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for aromatic compounds like quinolines.[1] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid is a volatile modifier suitable for MS detection and helps to protonate the quinoline nitrogen, leading to sharper peaks.[1] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is necessary to separate the main analyte from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[2] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 254 nm | Aromatic compounds like quinolines exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting aromatic systems. |

| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5] | Dissolving the sample in the initial mobile phase composition prevents peak distortion. Filtering removes particulates that could damage the column.[6] |

Method Validation:

To ensure the trustworthiness of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for definitive identification.

Protocol: GC-MS Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the analysis of a wide range of organic compounds, including aromatic and heterocyclic molecules. |

| Inlet Temperature | 280 °C | A high inlet temperature ensures the rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | A split injection is suitable for analyzing relatively clean samples at moderate concentrations. |

| Injection Volume | 1 µL | A standard injection volume for GC. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of the analyte from any lower or higher boiling impurities. A similar program has been used for other polycyclic aromatic alkaloids.[9] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas commonly used in GC-MS. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

| Ion Source Temp. | 230 °C | A standard ion source temperature for electron ionization.[9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible mass spectra. |

| Mass Range | m/z 40-400 | This mass range will cover the molecular ion of this compound and its expected fragment ions. |

| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. | The choice of solvent is critical to ensure good chromatography and avoid interference with the analyte peak. |

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[10] Both ¹H and ¹³C NMR should be performed.

Workflow for NMR Sample Preparation and Analysis

Caption: A workflow for the structural elucidation of this compound by NMR.

Protocol: NMR Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | These are common deuterated solvents for NMR analysis. The choice depends on the solubility of the compound. |

| Concentration | 5-10 mg in 0.6-0.7 mL of solvent | This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR. |

| ¹H NMR | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Expected ¹H Signals | Aromatic protons on the quinoline ring, and a singlet for the methyl protons of the ethanone group. | The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 5-substituted quinoline ring system. |

| ¹³C NMR | 100 MHz or higher | Provides a "fingerprint" of the carbon skeleton. |

| Expected ¹³C Signals | Carbons of the quinoline ring and the carbonyl and methyl carbons of the ethanone group. | The chemical shift of the carbonyl carbon will be significantly downfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Protocol: FT-IR Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Technique | Attenuated Total Reflectance (ATR) or KBr pellet | ATR is a simple and rapid technique for solid samples. The KBr pellet method can also be used. |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the characteristic vibrational frequencies of most organic functional groups. |

| Expected Absorptions | C=O stretch (ketone), C=C and C=N stretches (aromatic quinoline ring), C-H stretches (aromatic and methyl). | The position of the C=O stretch will be characteristic of an aryl ketone. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the quinoline chromophore.

Protocol: UV-Vis Analysis of this compound

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol or Methanol | These solvents are transparent in the UV region and are good solvents for many organic compounds. |

| Concentration | Approximately 10-5 M | This concentration typically gives an absorbance within the optimal range of the spectrophotometer. |

| Wavelength Range | 200 - 400 nm | The quinoline ring system exhibits characteristic absorption bands in this region.[11] |

| Expected Maxima (λmax) | Multiple absorption maxima characteristic of the quinoline ring system. | The exact positions of the maxima will be influenced by the ethanone substituent. |

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity, identity, and structure of this important chemical entity. The successful implementation of these protocols, coupled with a thorough understanding of the underlying scientific principles, is essential for ensuring the quality and reliability of data in any research or development endeavor.

References

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link][12]

-

Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link][9]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][4]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

-

ResearchGate. (2018). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link][13]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][7]

-

ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][14]

-

ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link][11]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

ResearchGate. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][8]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

-

ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

-

ResearchGate. (2016). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

-

MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

HMDB. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]

-

HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

ResearchGate. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

PubMed. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

-

AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][6]

-

University of Szeged. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

Sources

- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-(Quinolin-5-yl)ethanone

Introduction: The Strategic Importance of 1-(Quinolin-5-yl)ethanone in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of numerous therapeutic agents, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Within the vast landscape of quinoline-based starting materials, this compound emerges as a particularly versatile and strategic building block for the synthesis of a diverse array of pharmaceutical intermediates. Its unique structure, featuring a reactive acetyl group appended to the quinoline core, provides a chemical handle for a multitude of transformations, enabling the construction of complex heterocyclic systems with significant therapeutic potential.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical utilization of this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key synthetic pathways.

Core Synthetic Strategy: The Claisen-Schmidt Condensation to Access Quinolinyl-Chalcones

A primary and highly effective strategy for elaborating the this compound core is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] In this context, this compound serves as the ketone component, reacting with various aromatic or heteroaromatic aldehydes to yield a library of quinolinyl-chalcones. These chalcone intermediates are not only biologically active in their own right but also serve as crucial precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, many of which exhibit promising pharmacological activities.[3][4]

The reactivity of the acetyl group's α-protons in this compound under basic conditions allows for the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone system. The choice of aldehyde is a critical determinant of the final product's structural and electronic properties, and thus its potential biological activity.

Experimental Protocol: Synthesis of (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Quinolinyl-Chalcone Intermediate)

This protocol details the synthesis of a representative quinolinyl-chalcone, a versatile intermediate for further heterocyclic synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| This compound | C₁₁H₉NO | 171.19 | 1.71 g | 10 mmol |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10 mmol |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20 mmol |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.71 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: While stirring, slowly add a solution of 0.80 g (20 mmol) of sodium hydroxide in 5 mL of deionized water to the flask.[5]

-

Reaction Monitoring: A color change and the formation of a precipitate should be observed. Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into 150 mL of ice-cold water with stirring.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the crude chalcone can be recrystallized from a suitable solvent such as ethanol.

Expected Results and Characterization

The expected product is (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, typically obtained as a yellow solid. The yield can vary but is generally in the range of 70-90%.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.55 (d, J=8.5 Hz, 1H), 8.20 (d, J=8.5 Hz, 1H), 7.85-7.75 (m, 2H), 7.65 (d, J=15.7 Hz, 1H), 7.60 (d, J=8.8 Hz, 2H), 7.45 (dd, J=8.5, 4.2 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₉H₁₅NO₂ [M+H]⁺: 290.11, found 290.12.

From Chalcones to Bioactive Heterocycles: Synthesis of Quinolinyl-Pyrazolines

The α,β-unsaturated ketone moiety of quinolinyl-chalcones is an excellent Michael acceptor, making it a prime substrate for reactions with nucleophiles. A particularly fruitful transformation is the reaction with hydrazine derivatives to yield pyrazolines, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[6]

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification of the final product.

Experimental Protocol: Synthesis of 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline

This protocol describes the cyclization of the previously synthesized quinolinyl-chalcone to a pyrazoline derivative.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| (E)-1-(Quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₉H₁₅NO₂ | 289.33 | 2.89 g | 10 mmol |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 1.25 mL | ~20 mmol |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.89 g (10 mmol) of (E)-1-(quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one in 30 mL of glacial acetic acid.

-

Reagent Addition: To the stirred suspension, add 1.25 mL (~20 mmol) of 80% hydrazine hydrate.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain at this temperature for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

-

Neutralization and Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Drying and Purification: Dry the crude product. Recrystallize from ethanol to obtain the pure pyrazoline derivative.

Expected Results and Characterization

The expected product is 5-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)quinoline.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.90 (dd, J=4.2, 1.7 Hz, 1H), 8.50 (d, J=8.5 Hz, 1H), 8.15 (d, J=8.5 Hz, 1H), 7.80-7.70 (m, 2H), 7.50 (dd, J=8.5, 4.2 Hz, 1H), 7.30 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 5.40 (dd, J=11.8, 5.2 Hz, 1H), 3.75 (s, 3H), 3.60 (dd, J=17.2, 11.8 Hz, 1H), 3.10 (dd, J=17.2, 5.2 Hz, 1H).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₉H₁₇N₃O [M+H]⁺: 304.14, found 304.15.

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of quinolinyl-chalcones, which can be further elaborated into diverse heterocyclic systems with significant biological potential. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for drug discovery programs. Further exploration of multicomponent reactions involving this compound and the biological evaluation of the resulting compound libraries are promising avenues for future research.[8][9]

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- Quinolinone derivatives and their pharmaceutical compositions. (n.d.). Google Patents.

-

Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids 4, 5,... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. (n.d.). Nevolab. Retrieved January 24, 2026, from [Link]

-

23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.

-

THE CHEMISTRY OF QUINOLINYL CHALCONES. (n.d.). Research Publish Journals. Retrieved January 24, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 21). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved January 24, 2026, from [Link]

-

Synthesis of quinolinyl chalcones and evaluation of their antimalarial activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022, March 10). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ScienceOpen. Retrieved January 24, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]

-

1-(3-hydroxyquinolin-5-yl)ethanone. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

-

Claisen-Schmidt Condensation. (n.d.). Retrieved January 24, 2026, from [Link]

- Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. (n.d.). Google Patents.

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- Multi-Component Reactions in Heterocyclic Chemistry. (2007). In Topics in Heterocyclic Chemistry (Vol. 10, pp. 1-42). Springer.

-

Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021, July 5). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Pyrazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

Synthetic method of fexofenadine intermediate. (n.d.). Eureka | Patsnap. Retrieved January 24, 2026, from [Link]

-

Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 2. researchpublish.com [researchpublish.com]

- 3. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. nevolab.de [nevolab.de]

- 6. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

The Versatile Scaffold: Application of 1-(Quinolin-5-yl)ethanone in Medicinal Chemistry

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, the quinoline ring's unique electronic properties and ability to interact with various biological targets have made it a focal point of drug discovery efforts.[3][4] Its derivatives have demonstrated a remarkable range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][4]

This application note focuses on a specific and highly versatile building block: 1-(Quinolin-5-yl)ethanone . The presence of a reactive acetyl group at the 5-position of the quinoline ring provides a synthetic handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This guide will provide an in-depth exploration of the synthesis of this compound, its application in the generation of bioactive derivatives, and detailed protocols for their biological evaluation.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be achieved through classical quinoline synthesis routes, such as the Skraup synthesis, starting from 3-aminoacetophenone. This method, while effective, typically yields a mixture of the 5- and 7-isomers, necessitating chromatographic separation.

Protocol 1: Synthesis of this compound via Skraup Reaction

The Skraup reaction involves the synthesis of quinolines from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[5][6]

Reaction Scheme:

Caption: Skraup synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Initial Mixture: Cautiously add concentrated sulfuric acid (e.g., 30 mL) to a mixture of 3-aminoacetophenone (e.g., 13.5 g, 0.1 mol) and an oxidizing agent such as arsenic pentoxide (e.g., 11.5 g, 0.05 mol).[5]

-

Heating: Heat the mixture to 100°C with stirring.

-

Glycerol Addition: Add glycerol (e.g., 27.6 g, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 140°C.[5] The reaction is exothermic and requires careful control.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 130-140°C for 3 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.

-

Filter the solution to remove any insoluble impurities.

-

Make the filtrate alkaline by the slow addition of a concentrated sodium hydroxide solution. This will cause the quinoline derivatives to separate as an oil.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield a crude mixture of 5- and 7-acetylquinoline.[5]

-

-

Purification: The isomeric mixture can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the desired this compound are collected and the solvent is evaporated to yield the pure product.

Application in the Synthesis of Bioactive Molecules

The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably through condensation reactions to form chalcones.

Synthesis of Quinoline-Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[1][7] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[7]

Caption: General scheme for the synthesis of quinoline-chalcones.

Protocol 2: Synthesis of a Representative Quinoline-Chalcone Derivative

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product will often precipitate as a solid.

-

Filtration and Washing: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoline-chalcone derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly the chalcones, have shown significant promise in various therapeutic areas.

Anticancer Activity

Quinoline-chalcone hybrids have emerged as a potent class of anticancer agents.[1][7] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis in various cancer cell lines.[7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone 1 | MGC-803 (Gastric) | 1.38 | [7] |

| HCT-116 (Colon) | 5.34 | [7] | |

| MCF-7 (Breast) | 5.21 | [7] | |

| Quinoline-Chalcone 2 | HL-60 (Leukemia) | 0.59 | [1] |

| Anilinoquinolinylchalcone 4a | MDA-MB-231 (Breast) | - | [8] |

Note: Specific IC50 value for 4a was not provided in the abstract, but it was identified as the most cytotoxic compound in the series.

Mechanism of Action: Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3][9] Aberrant kinase activity is a hallmark of many cancers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(Quinolin-5-yl)ethanone Derivatives as Potential Enzyme Inhibitors

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] The structural rigidity of the quinoline nucleus, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective enzyme inhibitors.

Among the diverse array of quinoline-based compounds, those derived from the 1-(quinolin-5-yl)ethanone core are of particular interest. The ethanone moiety at the 5-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). By strategically introducing different functional groups and extending the molecular framework, researchers can fine-tune the inhibitory potency and selectivity of these derivatives against a wide range of enzymatic targets. This application note will provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential inhibitors of two major enzyme classes: cholinesterases and protein kinases.

PART 1: Synthesis of this compound Derivatives

A common and effective strategy for elaborating the this compound scaffold is through the synthesis of chalcone derivatives. Chalcones, or α,β-unsaturated ketones, are synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde.[2][3] This approach allows for the introduction of a diverse range of substituents on the B-ring of the chalcone, providing a straightforward method for generating a library of compounds for screening.

General Protocol for the Synthesis of this compound Chalcone Derivatives

This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Ethanol (absolute)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Reflux condenser

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in absolute ethanol.

-

Initiation of Condensation: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 10% aqueous solution of KOH or NaOH, dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature for 2-4 hours or until the starting materials are consumed. Gentle heating may be applied if the reaction is sluggish.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid to neutralize the excess base. The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified chalcone derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Caption: Workflow for the synthesis of this compound chalcone derivatives.

PART 2: Enzyme Inhibition Assay Protocols

The synthesized this compound derivatives can be screened for their inhibitory activity against a variety of enzymes. Here, we provide detailed protocols for assessing their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, and a representative protein kinase.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[4][5][6][7] The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Synthesized this compound derivatives (test compounds)

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-